![molecular formula C32H34N2O2 B420796 2-[(1',3',3'-trimethyl-8-methoxy-spiro[2H-chromene-2,2'-indoline]-4-yl)methylene]-1,3,3-trimethylindoline](/img/structure/B420796.png)
2-[(1',3',3'-trimethyl-8-methoxy-spiro[2H-chromene-2,2'-indoline]-4-yl)methylene]-1,3,3-trimethylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic dyes that exhibit reversible changes in color upon exposure to light. The presence of methoxy and trimethyl groups in its structure enhances its stability and reactivity, making it a valuable compound in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] typically involves the condensation of 1,3,3-trimethylindoline with 8-methoxy-2-formylchromene under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the spiro compound. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and toluene as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding leuco form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and trimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of molecular switches and sensors.
Biology: Employed in the study of photoresponsive biological systems and as a probe for detecting changes in cellular environments.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of smart materials, such as photochromic lenses and coatings.
作用機序
The mechanism of action of 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] involves the reversible isomerization between its spiropyran and merocyanine forms upon exposure to light. The spiropyran form is colorless, while the merocyanine form is colored. This photoisomerization process is triggered by the absorption of light, leading to a change in the electronic structure of the compound. The molecular targets and pathways involved include interactions with light-sensitive proteins and cellular components .
類似化合物との比較
Similar Compounds
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-trimethyl-8-methoxyspiro[chromene-2,2’-indoline]
- 1’,3’,3’-trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]
Uniqueness
Compared to similar compounds, 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] exhibits enhanced photochromic properties due to the presence of the methoxy group, which increases its stability and reactivity. This makes it particularly suitable for applications requiring high sensitivity and reliability .
特性
分子式 |
C32H34N2O2 |
|---|---|
分子量 |
478.6g/mol |
IUPAC名 |
8-methoxy-1',3',3'-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C32H34N2O2/c1-30(2)23-14-8-10-16-25(23)33(5)28(30)19-21-20-32(36-29-22(21)13-12-18-27(29)35-7)31(3,4)24-15-9-11-17-26(24)34(32)6/h8-20H,1-7H3/b28-19+ |
InChIキー |
QBZJOIWFIOPYOS-TURZUDJPSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C |
異性体SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=CC3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


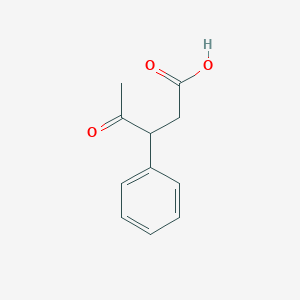
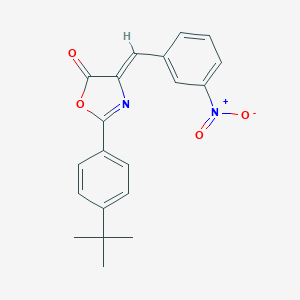
![3-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-3-oxo-N-(4-phenoxyphenyl)propanamide](/img/structure/B420721.png)
![2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B420723.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-(5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-1,3,4,2-oxadiazaphosphol-2(3H)-yl)propanohydrazide](/img/structure/B420725.png)
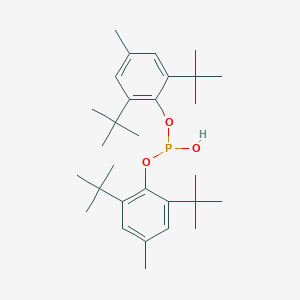
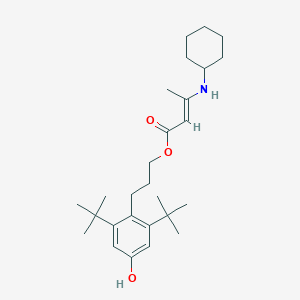
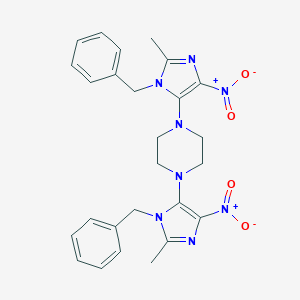
![(2-{[4-(Diethylamino)benzylidene]amino}-5-methylphenyl)(phenyl)methanone](/img/structure/B420738.png)
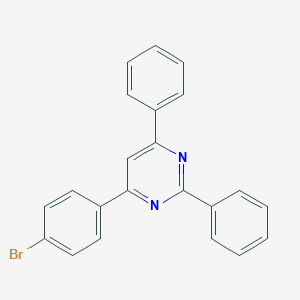
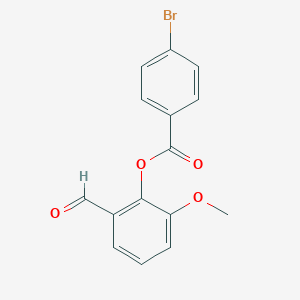
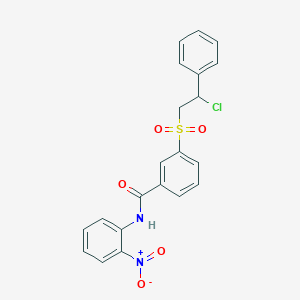
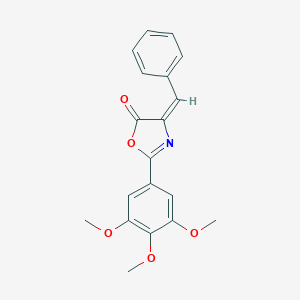
![3,4,5,6-Tetrafluoro-9-methyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-yl 4-nitrobenzoate](/img/structure/B420747.png)
